molecular formula C15H11NO3S B2943266 (R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid CAS No. 1212375-07-9

(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid

Cat. No. B2943266
CAS RN: 1212375-07-9
M. Wt: 285.32
InChI Key: RLULBIWQZOAADG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid, also known as obidoxime, is a cholinesterase reactivator that has been widely used in the treatment of poisoning caused by organophosphate compounds.

Scientific Research Applications

Antitumor Activity

Compounds bearing the 3-oxobenzo[d]isothiazol moiety have been explored for their antitumor properties. For example, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, synthesized from compounds related to 3-oxobenzo[d]isothiazol, were evaluated for their in vitro antitumor activity against L1210, CHO, and HL60 cell lines. These compounds displayed significant antitumor activity, showcasing the potential of 3-oxobenzo[d]isothiazol derivatives in cancer research (Guo-qiang Hu et al., 2008).

Antifouling Properties

Novel benzisothiazolone derivatives synthesized for potential antifouling applications include 2‐(3‐oxobenzo[d]isothiazol‐2(3H)‐yl)acetohydrazide and related compounds. These derivatives were characterized by UV, IR, 1H NMR, MS, and elemental analysis, highlighting their potential as antifouling agents (Feng-ling Xu et al., 2006).

Synthesis of Novel Compounds

The chemical versatility of 3-oxobenzo[d]isothiazol derivatives enables the synthesis of various novel compounds. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters was designed for presenting an aspartic acid side chain, leading to unexpected products through novel Friedel-Crafts reactions. This research demonstrates the complex reactions and potential new pathways for synthesizing bioactive molecules using 3-oxobenzo[d]isothiazol derivatives (T. Kogan & T. Rawson, 1992).

Antibacterial Activity

The antibacterial activity of 2-(3-oxobenzo[d]isothiazol2(3H)-yl)ethyl benzoates against both gram-positive and gram-negative bacteria was explored, revealing that most compounds exhibit excellent inhibition activity against Bacillus subtilis and Staphylococcus aureus. This study contributes to the understanding of the antimicrobial potential of 3-oxobenzo[d]isothiazol derivatives (Zhu Linhua, 2013).

properties

IUPAC Name

(2R)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLULBIWQZOAADG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.